MART-1 (26-35) (human)

Immuno-Oncology MHC-Peptide Binding Cancer Vaccines

This native decapeptide (EAAGIGILTV) is the exact HLA-A*0201-restricted MART-1 (26-35) epitope required for reproducible physiological T-cell monitoring and vaccine research. Its distinct MHC-bound conformation and serum stability differentiate it from the 27-35 fragment and heteroclitic A27L analog, making it essential for ELISpot, tetramer staining, and crystallography studies. Ensure lot-to-lot consistency and avoid experimental confounding by procuring the precise, sequence-defined native peptide from a reliable source.

Molecular Formula C42H74N10O14
Molecular Weight 943.1 g/mol
Cat. No. B12461148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMART-1 (26-35) (human)
Molecular FormulaC42H74N10O14
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)
InChIKeyTUIOKRGNEZUFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MART-1 (26-35) (human) Peptide for Immuno-Oncology Research: Key Specifications and Immunodominance


MART-1 (26-35) (human), also known as Melan-A (26-35), is a decapeptide (sequence: EAAGIGILTV) derived from the melanocyte lineage-specific protein Melan-A/MART-1, which is expressed in 75–100% of primary and metastatic melanomas [1]. This peptide acts as an HLA-A*0201-restricted antigenic epitope recognized by CD8+ tumor-reactive cytolytic T lymphocytes (CTLs), making it a critical reagent for designing antigen-specific cancer vaccines and T-cell monitoring assays [2].

Why MART-1 (26-35) (human) Cannot Be Simply Substituted with Overlapping or Modified Peptides


The MART-1/Melan-A protein contains overlapping HLA-A*0201-restricted epitopes, primarily the 26-35 decapeptide (EAAGIGILTV) and the 27-35 nonapeptide (AAGIGILTV), which are often used interchangeably in research settings. However, substitution of MART-1 (26-35) with the 27-35 nonapeptide or the high-affinity A27L analog (ELAGIGILTV) without experimental validation introduces significant confounding variables. The 26-35 and 27-35 peptides adopt strikingly different conformations when bound to HLA-A2 [1], resulting in differential T-cell clonotype recognition, where some T-cell clones are exclusively specific for one epitope over the other [2]. Furthermore, the native 26-35 peptide exhibits distinct quantitative profiles in HLA-A2 binding affinity, serum stability, and T-cell activation potency compared to both the 27-35 nonapeptide and the heteroclitic A27L analog. Consequently, procurement of the precise, sequence-defined native MART-1 (26-35) peptide is essential for experimental reproducibility and for accurately modeling physiological antigen presentation in melanoma immunotherapy studies.

Quantitative Evidence for MART-1 (26-35) (human) Differentiation vs. Comparators


HLA-A2 Binding Affinity: Native MART-1 (26-35) vs. A27L Analog vs. 27-35 Nonapeptide

The native MART-1 (26-35) peptide (EAAGIGILTV) exhibits an EC50 of 0.25 nM for maximal antigenic activity in functional competition assays. In direct comparison, the A27L analog (ELAGIGILTV) demonstrates a 25-fold higher relative activity with an EC50 of 0.01 nM [1]. Furthermore, the decapeptide 26-35 is significantly a more efficient HLA-A2 binder than the overlapping nonapeptide 27-35 (AAGIGILTV), as assessed by quantitative analyses of polyclonal and monoclonal CTL populations [2].

Immuno-Oncology MHC-Peptide Binding Cancer Vaccines

In Vitro CTL Induction Efficiency: A27L Analog vs. Native 26-35 and 27-35 Peptides

In vitro stimulation of PBMCs from HLA-A*0201 melanoma patients with the A27L analog (ELAGIGILTV) generated tumor-reactive CTLs much more efficiently than stimulation with either the native 26-35 peptide (EAAGIGILTV) or the 27-35 nonapeptide (AAGIGILTV) [1]. The analog was recognized more efficiently than the natural peptide by two short-term cultured tumor-infiltrated lymph node cell cultures and by five of five tumor-reactive CTL clones [1].

Adoptive Cell Therapy T Cell Priming Melanoma

Peptide Stability in Human Serum: 26-35 Decapeptide vs. 27-35 Nonapeptide

The half-life (t1/2) of the native MART-1 (26-35) decapeptide in human serum is 45 minutes, measured by HPLC-ESI-MS. This is similar to the A27L analog (40 minutes) but substantially longer than the 27-35 nonapeptide, which has a t1/2 of only 5 minutes under identical conditions [1].

Peptide Stability Pharmacokinetics Vaccine Formulation

T Cell Recognition: Native MART-1 (26-35) Decapeptide vs. 27-35 Nonapeptide

Quantitative analyses of 4 polyclonal and 13 monoclonal populations of specific CTL demonstrate that the optimal length immunodominant peptide corresponds to the decapeptide 26-35, not the 27-35 nonapeptide [1]. The decapeptide is recognized more efficiently than the nonapeptide by HLA-A*0201-restricted CTLs . Some T-cell clones are exclusively specific for the nonamer and do not recognize the decamer, highlighting that the two epitopes elicit distinct, non-overlapping T-cell repertoires [2].

T Cell Epitope Immunodominance CTL Assay

Clinical Immunogenicity of A27L Analog in Melanoma Patients

In a phase I clinical trial of 11 end-stage melanoma patients vaccinated with the A27L analog (ELAGIGILTV) admixed with tetanus toxoid and GM-CSF, MART-1(26-35)-specific CD8 T-cell responses were induced in 2 patients, comprising 0.2% and 3.3% of the total CD8 population, respectively [1]. In a separate pilot phase I-II trial, vaccination with the A27L analog plus IFN-α resulted in consistent enhancement of CD8+ T cells recognizing both modified and native MART-1 peptides in 5 of 7 evaluable patients, with increased tetramer binding and an increased frequency of effector and effector memory cells [2].

Cancer Vaccine Clinical Trial Immunomonitoring

Optimal Research and Industrial Applications for MART-1 (26-35) (human) Based on Quantitative Evidence


Ex Vivo Expansion and Monitoring of Tumor-Reactive CTLs

The native MART-1 (26-35) peptide (EAAGIGILTV) serves as the physiological control and target antigen for monitoring endogenous T-cell responses in melanoma patients. Its 45-minute serum half-life [1] and superior recognition by polyclonal and monoclonal CTL populations relative to the 27-35 nonapeptide [2] make it the preferred reagent for ELISpot, intracellular cytokine staining, and tetramer-based assays designed to quantify naturally occurring MART-1-specific T-cell frequencies. For ex vivo T-cell expansion protocols where maximal priming efficiency is required, the A27L analog (ELAGIGILTV) is recommended based on its 25-fold higher antigenic activity [1] and enhanced CTL induction capacity [3].

Development of Peptide-Based Melanoma Vaccines

The A27L analog (ELAGIGILTV) has demonstrated clinical immunogenicity in phase I trials, inducing MART-1-specific CD8 T-cell responses in melanoma patients and enhancing recognition of the native peptide [4][5]. The native MART-1 (26-35) peptide is required as a comparative control in these studies to assess the specificity and cross-reactivity of vaccine-induced T-cell responses. Its 9-fold stability advantage over the 27-35 nonapeptide [1] also supports its inclusion in vaccine formulation studies aimed at optimizing peptide pharmacokinetics.

Structural and Mechanistic Studies of TCR-pMHC Interactions

The distinct conformations adopted by the 26-35 decapeptide and the 27-35 nonapeptide when bound to HLA-A2, despite their overlapping sequences, provide a unique model system for investigating the structural basis of TCR cross-reactivity and specificity [6]. The native MART-1 (26-35) peptide is essential for crystallographic and biophysical studies comparing TCR recognition of native versus modified epitopes, and for understanding the molecular mechanisms underlying the differential functional avidity of therapeutic TCRs such as DMF4 and DMF5 [7].

Adoptive T Cell Therapy Quality Control and Potency Assays

In adoptive T cell therapy protocols utilizing TCR-engineered T cells specific for MART-1 (e.g., DMF5 TCR), the native MART-1 (26-35) peptide is required for quality control assays that measure the specificity and functional avidity of the engineered T-cell product. Tetramer staining with HLA-A2/MART-1 (26-35) complexes enables precise quantification of TCR-transduced T-cell frequencies [8], while functional assays comparing native peptide versus A27L analog recognition can distinguish between TCR variants with different cross-reactivity profiles [7].

Technical Documentation Hub

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